1-Methyl-2-benzoxypropylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-phenylmethoxybutan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10H,8,12H2,1-2H3 |
InChI Key |
ISZJXQFTICREBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 Benzoxypropylamine
Strategic Approaches to Benzoxypropylamine Core Synthesis
The creation of the central benzoxypropylamine structure involves key bond-forming reactions, primarily amine alkylation and etherification. The sequence of these steps can be varied to accommodate precursor availability and to control selectivity, particularly when chirality is a factor.
Amine alkylation, or N-alkylation, is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org This approach typically involves the reaction of an amine with an alkyl halide via a nucleophilic aliphatic substitution (SN2) reaction. libretexts.org In the context of 1-Methyl-2-benzoxypropylamine synthesis, this could involve reacting a primary amine with an appropriate alkylating agent.
However, a significant challenge in the alkylation of primary or secondary amines is the potential for overalkylation. masterorganicchemistry.com The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve selective monoalkylation, specific strategies are often employed, such as using a large excess of the initial amine or utilizing alternative methods like reductive amination or the Gabriel synthesis for preparing primary amines. libretexts.orgnih.gov Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a widely used alternative for creating substituted amines. libretexts.org
The introduction of the benzoxy (benzyl ether) group is commonly achieved through etherification reactions. The Williamson ether synthesis is a classic and widely used method, involving the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, a plausible precursor such as 1-aminopropan-2-ol (B43004) would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide would then react with a benzyl (B1604629) halide, such as benzyl bromide, to form the desired ether linkage.
Alternative methods for ether synthesis include reactions catalyzed by various metal salts. For instance, iron(III) chloride (FeCl₃) can catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form C-O bonds. organic-chemistry.org
Given that this compound contains a stereocenter, controlling the stereochemistry is a critical aspect of its synthesis. Enantioselective approaches are designed to produce a specific enantiomer of the target compound.
One primary strategy is to begin with a chiral precursor, a method known as a chiral pool synthesis. For example, starting with an enantiomerically pure form of 1-aminopropan-2-ol would allow the chirality to be carried through the synthetic sequence to the final product.
Another powerful approach involves asymmetric catalysis, where a prochiral substrate is converted into a chiral product using a chiral catalyst. This often involves a metal complex coordinated to a chiral ligand. mdpi.com The ligand creates a chiral environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other. An efficient procedure for preparing chiral β-enamino esters, for example, involves the reaction of methyl propiolate with chiral amines, which can then be used in further transformations. researchgate.net
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound relies on the availability of suitable starting materials. Retrosynthetic analysis suggests that key precursors would include a three-carbon chain containing an amino group and a hydroxyl group, such as 1-aminopropan-2-ol, and a benzylating agent like benzyl bromide or benzyl chloride.
Optimization of Reaction Conditions and Yield for this compound Production
Maximizing the yield and purity of the final product is a critical goal in any synthetic process. This is achieved through the systematic optimization of reaction conditions. nih.gov Key parameters that are often varied include temperature, reaction time, solvent, and the choice and concentration of reagents and catalysts.
A methodical approach, such as Design of Experiments (DoE), can be more efficient than traditional one-factor-at-a-time (OFAT) optimization. nih.gov DoE allows for the simultaneous variation of multiple factors to identify the optimal conditions that provide the highest yield and selectivity. nih.gov For example, in an N-alkylation reaction, factors such as the type of base, solvent polarity, and temperature can significantly influence the outcome.
Table 1: Illustrative Optimization of a Hypothetical Etherification Reaction
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile (B52724) | 60 | 24 | 45 |
| 2 | NaH | THF | 25 | 12 | 78 |
| 3 | NaH | THF | 65 | 6 | 92 |
| 4 | Cs₂CO₃ | DMF | 80 | 12 | 85 |
| 5 | KOH | DMSO | 25 | 24 | 60 |
This table presents hypothetical data for illustrative purposes.
In catalyzed reactions, particularly those aimed at achieving enantioselectivity, the choice of catalyst and ligand is paramount. Catalyst screening involves testing a range of catalysts to identify the one that provides the best performance in terms of reaction rate, yield, and selectivity.
In the context of enantioselective synthesis, the design and selection of chiral ligands are crucial. mdpi.com The ligand binds to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, various chiral ligands have been developed for metal-catalyzed reactions, such as Bolm's ligand, a C₂-symmetric bipyridine that has proven effective in numerous enantioselective transformations. mdpi.com The screening process would involve reacting the substrate with a metal salt in the presence of different chiral ligands and analyzing the product for both yield and enantiomeric excess (ee).
Table 2: Example of Ligand Screening for an Asymmetric Reaction
| Entry | Metal Precursor | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Cu(OAc)₂ | Ligand A | Toluene | 75 | 60 |
| 2 | Cu(OAc)₂ | Ligand B | CH₂Cl₂ | 82 | 88 |
| 3 | Zn(OTf)₂ | Ligand B | Toluene | 65 | 75 |
| 4 | Cu(OAc)₂ | Ligand C | THF | 90 | 95 |
| 5 | Rh(acac)(CO)₂ | Ligand D | Dioxane | 88 | 91 |
This table presents hypothetical data for illustrative purposes based on common outcomes in asymmetric catalysis.
Solvent Effects and Temperature Control
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of solvent and temperature, particularly during the initial reductive amination step.
Solvent Effects: The choice of solvent in the reductive amination of benzaldehyde (B42025) with 2-amino-1-propanol can significantly influence reaction rates and product yields. Protic solvents, such as methanol (B129727) or ethanol (B145695), are often employed as they can facilitate both the formation of the imine intermediate and the subsequent reduction. researchgate.net However, the choice of reducing agent must be compatible with the solvent. For instance, sodium borohydride (B1222165) is effective in alcoholic solvents. Aprotic solvents, including dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), are also commonly used, particularly with reducing agents like sodium triacetoxyborohydride (B8407120). researchgate.net The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics.
Temperature Control: Temperature is a critical parameter in controlling the rate and selectivity of the reductive amination. The initial condensation reaction to form the imine is often favored by moderate temperatures. However, the subsequent reduction step may have a different optimal temperature depending on the reducing agent used. For instance, reductions with sodium borohydride are often carried out at room temperature or below to control the reaction rate and minimize side reactions. researchgate.net A study on the reductive amination of benzaldehyde with aniline (B41778) demonstrated a clear dependence of yield on temperature, with an optimal temperature leading to a significantly higher yield. researchgate.net It is crucial to maintain a consistent and controlled temperature to ensure reproducibility and minimize the formation of impurities.
The following table illustrates the potential impact of solvent and temperature on the yield of the reductive amination step, based on general principles and related reactions.
Table 1: Illustrative Solvent and Temperature Effects on Reductive Amination Yield
| Solvent | Temperature (°C) | Theoretical Yield (%) |
|---|---|---|
| Methanol | 25 | 85 |
| Ethanol | 25 | 82 |
| Dichloromethane | 25 | 78 |
| Tetrahydrofuran | 25 | 75 |
| Methanol | 0 | 90 |
| Methanol | 50 | 70 |
Process Intensification Studies
Process intensification (PI) focuses on the development of innovative equipment and techniques to achieve significant improvements in chemical manufacturing processes. frontiersin.orgmdpi.com For the synthesis of this compound, PI strategies can be applied to enhance efficiency, safety, and sustainability.
A key area of process intensification is the transition from traditional batch reactors to continuous flow systems. frontiersin.org Continuous flow chemistry offers several advantages for the synthesis of pharmaceutical intermediates, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. chemicalprocessing.com
For the reductive amination step, a continuous flow setup could involve pumping streams of benzaldehyde, 2-amino-1-propanol, and a reducing agent through a heated reactor coil. This allows for precise control over reaction time and temperature, potentially leading to higher yields and fewer byproducts. Similarly, the subsequent O-benzoylation could be performed in a continuous flow system, enabling rapid and efficient esterification.
Another aspect of process intensification is the use of novel energy sources, such as microwave irradiation or ultrasound, to accelerate reaction rates. frontiersin.org These techniques can provide more efficient and uniform heating compared to conventional methods. The integration of in-line analytical techniques, such as spectroscopy, can also be a part of a process intensification strategy, allowing for real-time monitoring and control of the reaction. frontiersin.org
Table 2: Comparison of Batch vs. Continuous Flow for Amine Synthesis
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent |
| Mass Transfer | Often diffusion-limited | Enhanced |
| Safety | Larger quantities of hazardous materials | Smaller, manageable quantities |
| Scalability | Challenging | More straightforward |
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from a laboratory-scale synthesis of this compound to a larger, preparative scale requires careful consideration of several chemical and physical factors to ensure safety, efficiency, and reproducibility. catsci.comlabmanager.com
Chemical Considerations: On a larger scale, the management of reaction exotherms becomes critical. The reductive amination step, in particular, can be exothermic, and inadequate heat dissipation can lead to side reactions or a runaway reaction. Therefore, the rate of addition of reagents must be carefully controlled, and an efficient cooling system is essential. The choice of reagents may also need to be re-evaluated for cost, availability, and safety at a larger scale. For example, while lithium aluminum hydride is a powerful reducing agent, its use on a large scale is often avoided due to its high reactivity and handling difficulties.
Physical Considerations: The geometry of the reaction vessel plays a significant role in mixing and heat transfer. As the scale increases, the surface area-to-volume ratio decreases, which can lead to inefficient heat dissipation and temperature gradients within the reactor. catsci.com This necessitates the use of appropriately designed reactors with efficient stirring mechanisms and heat exchange systems. The handling of solids, such as the reducing agent or byproducts, can also become more challenging at a larger scale, requiring specialized equipment for additions and filtrations.
Furthermore, the purification of the final product will require different techniques at a preparative scale. While laboratory-scale purification might rely on column chromatography, larger-scale production would likely employ techniques such as crystallization or distillation to achieve the desired purity in a more efficient manner.
Table 3: Key Scale-Up Parameters and Challenges
| Parameter | Laboratory Scale (grams) | Preparative Scale (kilograms) | Key Challenges in Scale-Up |
|---|---|---|---|
| Heat Management | Easily dissipated | Significant exotherm, requires cooling | Runaway reactions, side product formation |
| Mixing | Efficient with magnetic stirring | Potential for poor mixing, local hotspots | Incomplete reaction, impurity formation |
| Reagent Addition | Rapid addition often possible | Controlled, slow addition required | Safety, exotherm control |
| Work-up & Purification | Chromatography | Crystallization, Distillation | Efficiency, solvent volume, product loss |
| Safety | Lower risk | Higher risk due to larger quantities | Handling of hazardous materials, process safety management |
Chemical Reactivity and Transformation of 1 Methyl 2 Benzoxypropylamine
Reactions at the Amine Functionality
The primary amine group in 1-Methyl-2-benzoxypropylamine is a key site for various chemical modifications, including acylation, sulfonylation, and reductive amination.
Acylation and Sulfonylation
The nucleophilic nature of the primary amine facilitates its reaction with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are often performed in the presence of a base to neutralize the acidic byproduct.
For instance, the reaction of an amine with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270), would yield the corresponding N-benzoyl derivative. The selection of the acylating or sulfonylating agent is crucial as it introduces a specific functional group that can significantly alter the chemical and physical properties of the parent molecule.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Acyl Chloride | Acetyl chloride | N-acetyl amide |
| Acyl Anhydride (B1165640) | Acetic anhydride | N-acetyl amide |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |
Reductive Amination Pathways
Reductive amination is a versatile method for forming new carbon-nitrogen bonds, allowing for the introduction of various alkyl groups to the amine. masterorganicchemistry.com This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comd-nb.info
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For example, sodium cyanoborohydride is known to selectively reduce imines in the presence of carbonyl compounds. masterorganicchemistry.com
The reaction can be performed with a wide range of aldehydes and ketones, enabling the synthesis of a diverse array of substituted amines. masterorganicchemistry.comscielo.org.mx
Table 2: Reagents for Reductive Amination
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | Sodium cyanoborohydride | N-methyl derivative |
| Acetaldehyde | Sodium triacetoxyborohydride | N-ethyl derivative |
| Acetone | Sodium borohydride | N-isopropyl derivative |
Nitrogen-Centered Radical Chemistry
The formation of nitrogen-centered radicals from amines opens up unique avenues for chemical synthesis. rsc.orgnih.gov These highly reactive intermediates can participate in various transformations, including C-H amination and the di-amination of alkenes. nih.gov The generation of nitrogen-centered radicals can be achieved through several methods, such as thermolysis, photolysis, or, more recently, through photoredox catalysis under mild conditions. nih.govthieme-connect.de
Nitrogen-centered radicals are categorized into several types, including iminyl, aminyl, amidyl, and aminium radicals, each with distinct reactivity. thieme-connect.demdpi.com Their application in synthesis allows for the construction of complex nitrogen-containing molecules and heterocycles like pyrrolidines and quinoxalines. nih.gov While the direct application to this compound is not extensively documented in the provided search results, the general principles of nitrogen-centered radical chemistry suggest potential for novel transformations. rsc.orgnih.govthieme-connect.demdpi.comu-tokyo.ac.jp
Reactions Involving the Ether Linkage
The benzoxy group of this compound contains a stable ether linkage that can undergo specific chemical reactions, primarily cleavage and potential rearrangement.
Cleavage Reactions
Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the ether linkage is between a benzylic carbon and a secondary carbon. Acid-catalyzed cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comchemistrysteps.com The regioselectivity of the cleavage would depend on the reaction mechanism. An Sₙ2 mechanism would favor attack at the less sterically hindered carbon, while an Sₙ1 mechanism would proceed through the more stable carbocation. wikipedia.orglibretexts.org Given the secondary nature of one alkyl group and the benzylic nature of the other, the reaction pathway could be competitive.
Table 3: Conditions for Ether Cleavage
| Reagent | Mechanism | Potential Products |
|---|---|---|
| Hydroiodic acid (HI) | Sₙ1 / Sₙ2 | 1-Methyl-2-aminopropanol and Benzyl (B1604629) iodide |
| Hydrobromic acid (HBr) | Sₙ1 / Sₙ2 | 1-Methyl-2-aminopropanol and Benzyl bromide |
| Boron tribromide (BBr₃) | Lewis acid catalysis | 1-Methyl-2-aminopropanol and Benzyl bromide |
Rearrangement Processes
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wikipedia.orgmasterorganicchemistry.com Many named rearrangement reactions exist, such as the Pinacol, Beckmann, and Benzilic acid rearrangements, which are often initiated by the formation of a reactive intermediate like a carbocation. wikipedia.orgwiley-vch.demvpsvktcollege.ac.inlibretexts.org
While specific rearrangement reactions involving the benzoxy group of this compound are not detailed in the provided search results, the potential for such transformations exists under certain conditions, particularly those that could generate a carbocation intermediate adjacent to the ether oxygen. For example, conditions that favor an Sₙ1-type cleavage of the ether could potentially lead to Wagner-Meerwein type rearrangements if a suitable migrating group is present on an adjacent carbon. wikipedia.org The driving force for such a rearrangement is typically the formation of a more stable carbocation. masterorganicchemistry.com
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Advanced Structural Elucidation and Characterization of 1 Methyl 2 Benzoxypropylamine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high accuracy. wikipedia.orgcam.ac.uk For amphetamine-related compounds, crystallographic studies provide unambiguous data on the molecule's solid-state architecture. nih.gov
A representative example is the crystal structure of (+)-amphetamine sulphate, which provides a model for understanding how molecules like 1-Methyl-2-benzoxypropylamine might be arranged in a crystal lattice. iucr.org
Table 1: Example Crystallographic Data for (+)-Amphetamine Sulphate
| Parameter | Value |
|---|---|
| Formula | (C₉H₁₃N)₂·H₂SO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.508 Å, b = 6.350 Å, c = 31.336 Å, β = 94.99° |
Data sourced from a study on amphetamine sulphate. iucr.org
In the solid state, molecules arrange themselves in a repeating pattern known as a crystal lattice. This packing is governed by a combination of intermolecular forces. For amphetamine derivatives, crystal structures are often organized into layers. iucr.org The stability of these complexes is influenced by the synergistic effect of van der Waals forces, ion-dipole interactions, and hydrogen bonding. mdpi.com In the case of amphetamine sulphate, the structure is a layer structure. iucr.org Theoretical studies on related molecules confirm that van der Waals forces play a major role in the stabilization of the crystal packing. mdpi.com
Hydrogen bonds are critical in defining the supramolecular architecture of crystals containing amine and, in this case, ester functionalities. cam.ac.uk In the crystal structure of amphetamine sulphate, the amphetamine molecules and sulphate groups are held together by a planar network of N-H···O hydrogen bonds. iucr.org Each nitrogen atom is typically involved in a tetrahedral arrangement of hydrogen bonds. iucr.org Quantum chemical calculations on related amphetamine-type stimulants (ATS) have further underscored the importance of hydrogen bond networks, showing that -NH₂ and -NH- groups have different capabilities for forming these bonds, which influences molecular interactions. nih.gov These networks are a primary stabilizing force in the crystal structures of protonated amine derivatives. researchgate.net
X-ray diffraction analysis reveals the preferred conformation of a molecule in the solid state. For phenethylamine (B48288) derivatives, the side chain typically adopts a specific orientation relative to the aromatic ring. iucr.org Studies on various amphetamine derivatives show that the phenyl ring and the ammonium (B1175870) group arrange to maximize stabilizing interactions, such as hydrogen bonds with counter-ions or solvent molecules present in the crystal. mdpi.comnih.gov The conformation of the side chain is a key structural feature, and in related compounds, a trans conformational preference between the amino group and the aromatic ring has been established. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating molecular structure in solution. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, and the connectivity between them. nih.govacs.org
For a molecule like this compound, ¹H and ¹³C NMR would be used to confirm its identity and structure. The chemical shift (δ) of each nucleus, measured in parts per million (ppm), is indicative of its electronic environment. savemyexams.comlibretexts.org A reference compound, typically tetramethylsilane (B1202638) (TMS), is used to define the zero point of the scale. docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (see structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (CH₃-CH) | ~1.1 (doublet) | ~18-22 |
| 2 (CH-NH₂) | ~3.0-3.5 (multiplet) | ~45-55 |
| 3 (CH₂-O) | ~4.3-4.6 (multiplet) | ~70-75 |
| 4 (C=O) | - | ~165-170 |
| 5 (Aromatic C-O) | - | ~128-135 |
| 6 (Aromatic H) | ~7.2-8.0 (multiplet) | ~125-135 |
| 7 (NH₂) | Variable | - |
Note: These are estimated values based on data for analogous structures such as propylamine (B44156) and other amphetamine derivatives. mdpi.commdpi.comdocbrown.info The exact shifts and splitting patterns would be confirmed by experimental data.
While one-dimensional NMR provides essential information, complex structures benefit from multi-dimensional techniques that reveal correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the methyl protons (1) and the methine proton (2), and between the methine proton (2) and the methylene (B1212753) protons (3), confirming the propyl backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon signal in the spectrum by linking it to its known proton signal (e.g., the proton signal at ~1.1 ppm would correlate to the carbon signal at ~18-22 ppm). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together molecular fragments. For instance, HMBC would show a correlation from the methylene protons (3) to the carbonyl carbon (4) of the benzoxy group, and from the aromatic protons (6) to the carbons within the benzene (B151609) ring, confirming the connectivity of the entire molecule.
Molecules are not static in solution but undergo rapid conformational changes. Dynamic NMR (DNMR) involves recording spectra at various temperatures to study these processes. For this compound, key dynamic processes would include rotation around the C-C single bonds of the propyl side chain and the C-O ester bond.
Conformational studies on amphetamine and its derivatives show that multiple conformers exist in solution. rsc.orgcolab.ws As the temperature is lowered, the rate of interconversion between these conformers slows down. If the energy barrier is high enough, this can lead to the broadening and eventual splitting of NMR signals into separate peaks for each conformer (decoalescence). By analyzing the line shapes and coalescence temperature, the energy barriers (ΔG‡) for these rotational processes can be calculated, providing insight into the molecule's flexibility and the relative stability of its different shapes in solution.
Solid-State NMR Investigations
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of solid materials, including pharmaceuticals. mst.edurroij.com Unlike liquid-state NMR, ssNMR provides detailed information about the drug substance in its solid form, which is crucial for understanding properties like polymorphism, crystallinity, and intermolecular interactions that directly impact drug stability and performance. rroij.com
For 3-(benzyloxy)butan-2-amine, ssNMR would be instrumental in identifying and distinguishing between potential crystalline polymorphs. Each polymorph, having a unique crystal lattice arrangement, would yield a distinct ssNMR spectrum. The primary NMR interactions in solids are the chemical shift, dipolar coupling, and quadrupolar coupling. mst.edu Techniques like Magic Angle Spinning (MAS) are employed to average anisotropic interactions and obtain high-resolution spectra. nih.gov
Cross-Polarization Magic Angle Spinning (CPMAS) is a common ssNMR experiment used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant ¹H nuclei. beilstein-journals.org A ¹³C CPMAS spectrum of 3-(benzyloxy)butan-2-amine would provide specific chemical shifts for each carbon atom, with variations in these shifts indicating different packing environments or conformations in various polymorphs. For example, the carbons of the butanamine backbone and the benzyl (B1604629) group would exhibit characteristic shifts. Similarly, ¹⁵N CPMAS would pinpoint the chemical environment of the nitrogen atom in the primary amine group, which is highly sensitive to hydrogen bonding interactions within the crystal structure. beilstein-journals.org Two-dimensional ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can further elucidate the structure by showing spatial proximities between protons and carbons. nih.gov
Table 1: Predicted ¹³C and ¹⁵N Solid-State NMR Chemical Shifts for 3-(Benzyloxy)butan-2-amine This table presents hypothetical chemical shift ranges based on data from analogous functional groups in other organic molecules. beilstein-journals.orgfrontiersin.org
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aromatic CH | ¹³C | 127-130 | Chemical shifts for the ortho, meta, and para carbons of the phenyl ring. |
| Aromatic Quaternary C | ¹³C | 135-140 | The carbon atom of the phenyl ring bonded to the benzylic CH₂ group. |
| Benzylic CH₂ | ¹³C | 70-75 | The methylene carbon (O-CH₂) of the benzyloxy group. |
| Aliphatic CH-O | ¹³C | 75-85 | The methine carbon bonded to the oxygen atom. Its chemical shift is sensitive to the molecular conformation. |
| Aliphatic CH-N | ¹³C | 50-60 | The methine carbon bonded to the nitrogen atom. Its chemical shift is highly influenced by protonation state and hydrogen bonding. |
| Methyl (on backbone) | ¹³C | 15-25 | The methyl group adjacent to the amine. |
| Methyl (terminal) | ¹³C | 10-15 | The terminal methyl group of the butyl chain. |
| Primary Amine | ¹⁵N | 30-50 | The chemical shift for the nitrogen in the primary amine group. This value can shift significantly depending on the extent of hydrogen bonding in the solid state. beilstein-journals.org |
Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy and providing structural information through fragmentation analysis.
Ionization Techniques and Fragmentation Pathways
The choice of ionization technique is critical. For a molecule like 3-(benzyloxy)butan-2-amine, soft ionization techniques such as Electrospray Ionization (ESI) would be used to determine the molecular weight by generating protonated molecules [M+H]⁺ with minimal fragmentation. High-resolution MS would provide the accurate mass of this ion, confirming the elemental formula (C₁₁H₁₈NO⁺).
For structural elucidation, Electron Ionization (EI) is employed, which uses high-energy electrons to induce extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For 3-(benzyloxy)butan-2-amine, the fragmentation would be governed by the functional groups present: the primary amine and the benzyl ether.
Key predicted fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 3-(benzyloxy)butan-2-amine, this would result in the loss of an ethyl group to form a stable iminium cation at m/z 150.12.
Benzyl Ether Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage. This can happen in two ways:
Formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl group.
Cleavage to produce a C₄H₁₀NO⁺ fragment at m/z 88.08, with the charge retained on the amine-containing portion.
Loss of Benzyl Alcohol: A rearrangement followed by fragmentation could lead to the elimination of a neutral benzyl alcohol molecule (C₇H₈O).
Table 2: Predicted EI-MS Fragmentation of 3-(Benzyloxy)butan-2-amine (Molecular Weight: 179.26 g/mol )
| m/z Value (Predicted) | Ion Formula | Description of Fragment |
| 179 | [C₁₁H₁₇NO]⁺˙ | Molecular Ion (M⁺˙). May be of low intensity in EI. |
| 150 | [C₉H₁₂NO]⁺ | Result of α-cleavage, with loss of an ethyl radical (•C₂H₅). This is a common pathway for aliphatic amines. libretexts.org |
| 91 | [C₇H₇]⁺ | Tropylium cation, formed by cleavage and rearrangement of the benzyl group. This is a very common and stable fragment for benzyl-containing compounds. |
| 88 | [C₄H₁₀NO]⁺ | Formed by cleavage of the C-O bond of the ether, with charge retention on the butanamine portion. |
| 72 | [C₄H₁₀N]⁺ | Further fragmentation, possibly loss of oxygen from the m/z 88 fragment. |
| 44 | [C₂H₆N]⁺ | A common fragment for primary amines resulting from cleavage adjacent to the C-N bond. Represents [CH(CH₃)NH₂]⁺. |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The two methods are complementary: FT-IR measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. researchgate.net Therefore, combining both techniques provides a more complete vibrational analysis. spectroscopyonline.com
For 3-(benzyloxy)butan-2-amine, the spectra would be characterized by vibrations of the amine, alkyl, benzyl ether, and aromatic moieties.
Table 3: Characteristic Vibrational Frequencies for 3-(Benzyloxy)butan-2-amine
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Notes |
| Amine (N-H) | Symmetric/Asymmetric Stretch | FT-IR | 3400-3250 | A characteristic doublet for primary amines. Often broad due to hydrogen bonding. |
| Amine (N-H) | Scissoring (Bending) | FT-IR | 1650-1580 | A strong band confirming the primary amine group. nih.gov |
| Aromatic C-H | Stretch | FT-IR/Raman | 3100-3000 | Appears above 3000 cm⁻¹. |
| Aliphatic C-H | Stretch | FT-IR/Raman | 3000-2850 | Appears below 3000 cm⁻¹, corresponding to the CH, CH₂, and CH₃ groups. spectroscopyonline.com |
| Aromatic C=C | Ring Stretch | FT-IR/Raman | 1600, 1580, 1500, 1450 | A series of sharp bands characteristic of the phenyl ring. Raman is particularly sensitive to these vibrations. rasayanjournal.co.in |
| Ether (C-O-C) | Asymmetric Stretch | FT-IR | 1275-1200 (Aryl-Alkyl) | A strong, characteristic band in the fingerprint region for the aryl-alkyl ether linkage. rasayanjournal.co.in |
| Aromatic C-H | Out-of-Plane Bending | FT-IR | 770-730 and 720-680 | Strong bands in the FT-IR spectrum that are indicative of monosubstitution on the benzene ring. |
Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment
The assumed structure for this compound, 3-(benzyloxy)butan-2-amine, possesses two stereogenic centers (at C2 and C3 of the butane (B89635) chain). This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral molecules. chiralabsxl.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum of positive or negative peaks known as Cotton effects. ORD measures the variation of optical rotation with wavelength. The two techniques are related by the Kronig-Kramers transforms.
The stereochemical assignment of 3-(benzyloxy)butan-2-amine would involve the following steps:
Measurement of Spectra: The CD and ORD spectra of a purified stereoisomer would be recorded. The primary chromophore in this molecule is the phenyl ring of the benzyloxy group. The electronic transitions of this chromophore (around 260 nm) would be perturbed by the chiral centers, giving rise to measurable Cotton effects. nih.gov
Comparison and Correlation: The CD spectrum provides a unique fingerprint for a specific absolute configuration. chiralabsxl.com Enantiomers, such as the (2R,3R) and (2S,3S) pair, will exhibit mirror-image CD spectra. nih.gov Diastereomers, such as the (2R,3R) and (2R,3S) pair, will have distinctly different CD spectra that are not mirror images. By comparing the experimental spectrum to those of related compounds with known absolute configurations, a tentative assignment can be made.
Computational Prediction: Modern approaches combine experimental measurements with quantum chemical calculations. The theoretical CD spectrum for a proposed absolute configuration (e.g., 2R,3R) can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. This combined approach has been successfully applied to assign the absolute configuration of amphetamine derivatives. researchgate.netresearchgate.net
The sign and intensity of the Cotton effects are determined by the spatial arrangement of the chromophore relative to the chiral centers. Therefore, each of the four stereoisomers of 3-(benzyloxy)butan-2-amine is expected to have a unique chiroptical signature, allowing for their unambiguous identification and stereochemical assignment.
Mechanistic Investigations of Reactions Involving 1 Methyl 2 Benzoxypropylamine
Kinetic Studies and Rate Determining Steps
Temperature and Concentration Dependence
The rate of a chemical reaction is highly sensitive to changes in temperature and the concentration of reactants. For reactions involving 1-Methyl-2-benzoxypropylamine, it is expected that increasing the temperature will lead to an increase in the reaction rate. This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction.
Similarly, the concentration of reactants plays a significant role. For a hypothetical reaction where this compound reacts with another species, increasing the concentration of either reactant would likely increase the reaction rate, assuming the reaction is dependent on their collision. The precise relationship between concentration and reaction rate is described by the reaction's rate law, which can be determined experimentally.
A hypothetical data set illustrating the effect of temperature and concentration on the rate constant (k) for a reaction involving this compound is presented below.
| Temperature (°C) | Concentration of this compound (M) | Concentration of Reactant B (M) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|---|
| 25 | 0.1 | 0.1 | 0.05 |
| 25 | 0.2 | 0.1 | 0.10 |
| 25 | 0.1 | 0.2 | 0.10 |
| 35 | 0.1 | 0.1 | 0.15 |
| 35 | 0.2 | 0.1 | 0.30 |
Activation Parameters Determination
To further quantify the temperature dependence of a reaction, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. The Arrhenius equation relates the rate constant to temperature and the activation energy. By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), a linear relationship is often observed, from which the activation energy can be calculated from the slope.
The Eyring equation provides a more detailed thermodynamic treatment, allowing for the calculation of the enthalpy and entropy of activation. These parameters offer insights into the energy barrier that must be overcome for the reaction to occur and the degree of order or disorder in the transition state.
A hypothetical table of activation parameters for a reaction of this compound is shown below.
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 60 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 57.5 | kJ/mol |
| Entropy of Activation (ΔS‡) | -25 | J/(mol·K) |
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their identification and characterization are key to confirming a proposed reaction mechanism.
Trapping Experiments
Trapping experiments are designed to capture and identify reactive intermediates. This is achieved by introducing a "trapping agent" into the reaction mixture, which is a substance that can react with the intermediate to form a stable, identifiable product. The structure of this trapped product can then provide strong evidence for the structure of the fleeting intermediate. For reactions involving this compound, suitable trapping agents would depend on the nature of the suspected intermediate (e.g., a carbocation, radical, or carbanion).
Spectroscopic Monitoring of Reactions (e.g., Stopped-Flow)
For reactions that occur too rapidly to be monitored by conventional methods, specialized techniques like stopped-flow spectroscopy are employed. imist.ma This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance or fluorescence. imist.ma By analyzing the spectroscopic data as a function of time, the formation and decay of reaction intermediates can be directly observed, providing valuable kinetic and structural information.
Isotope Labeling Studies to Elucidate Reaction Pathways
Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This information can definitively distinguish between different possible reaction pathways.
For instance, in a reaction involving this compound, one could label the methyl group with ¹³C to determine if it remains attached to the nitrogen atom or undergoes rearrangement during the reaction. The results of such an experiment would provide unambiguous evidence for the connectivity of atoms in the product and thus support or refute a proposed mechanism.
Catalysis and Reaction Mechanism Elucidation
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the catalytic activities or detailed reaction mechanism elucidations for the compound this compound. This suggests that the catalytic applications and associated mechanistic pathways of this particular chemical have not been a significant focus of published research to date.
While the broader classes of compounds to which this compound belongs, such as substituted amphetamines and β-amino esters, are subjects of various chemical studies, direct extrapolation of their catalytic behavior to this specific molecule is not scientifically rigorous without dedicated experimental and computational studies. The unique combination of the methyl, benzoxy, and propyl groups on the amine backbone would impart specific steric and electronic properties that would influence its reactivity and potential catalytic activity in ways that cannot be predicted from related but structurally distinct molecules.
Further research would be necessary to explore the potential for this compound to act as a catalyst or to be a substrate in catalytic reactions. Such investigations would likely involve screening for activity in various reaction types, followed by kinetic studies and computational modeling to elucidate potential reaction mechanisms.
Computational Chemistry and Theoretical Studies on 1 Methyl 2 Benzoxypropylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into the electronic structure and potential energy surfaces of molecules. These computational methods are essential for predicting a wide range of properties without the need for laboratory experiments.
Electronic Structure and Molecular Orbitals (HOMO/LUMO)
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity. For 1-Methyl-2-benzoxypropylamine, specific values for HOMO and LUMO energies, as well as the distribution of these orbitals across the molecular structure, have not been reported.
Conformational Analysis and Energy Minima
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energies of these different arrangements to identify the most stable, low-energy structures (energy minima). This information is crucial for understanding how the molecule might interact with biological targets or other chemicals. A systematic computational search for the stable conformers of this compound has not been published.
Vibrational Frequency Analysis and Spectroscopic Prediction
Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can interpret experimental spectra and confirm the structure of a synthesized compound. There are currently no published predicted vibrational spectra for this compound based on quantum chemical calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can map out the energetic landscape of chemical reactions, identifying the most likely pathways from reactants to products. This involves locating transition states—the high-energy structures that connect reactants and products—and calculating the energy barriers for the reaction.
Potential Energy Surface Exploration
The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. Exploring the PES allows chemists to understand the various conformations a molecule can adopt and the pathways of its chemical transformations. For this compound, a detailed exploration of its potential energy surface to understand its reactivity and degradation pathways has not been documented.
Kinetic Barrier Calculations
The energy difference between the reactants and the transition state is the kinetic barrier, or activation energy, which determines the rate of a chemical reaction. Calculating these barriers is essential for predicting how a molecule might be synthesized or how it might metabolize. Without specific reaction pathways being studied for this compound, no such kinetic data from computational models are available.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. These simulations track the motions of atoms over time, providing a detailed picture of the molecule's conformational landscape and how it is influenced by its environment, particularly the solvent.
Conformational sampling through MD reveals the various shapes a molecule can adopt. For a flexible molecule such as this compound, with its rotatable bonds, a multitude of conformations are possible. The relative energies of these conformations determine their population at a given temperature. MD simulations can explore these conformational states and identify the most stable, low-energy structures. This is crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its activity.
The choice of solvent in an MD simulation significantly impacts the conformational preferences of the molecule. Solvents can stabilize certain conformations through specific interactions like hydrogen bonding or through non-specific electrostatic interactions. For instance, in a polar solvent like water, conformations that expose polar groups to the solvent will be favored. Conversely, in a non-polar solvent, conformations that minimize the exposure of polar groups and maximize intramolecular interactions might be more stable. Understanding these solvent effects is critical for predicting the behavior of this compound in different biological environments, from the aqueous milieu of the bloodstream to the lipid-rich environment of a cell membrane.
Interactive Table: Hypothetical Conformational Analysis Data for a this compound Analogue
| Analogue | Dominant Conformer Dihedral Angle (°C) | Simulation Solvent | Key Intermolecular Interactions |
| N-benzyl-1-phenylethan-1-amine | 175 | Water | Hydrogen bonding with solvent |
| N-benzyl-1-phenylethan-1-amine | 65 | Chloroform | Intramolecular pi-stacking |
| 2-amino-1-phenylpropyl benzoate | 160 | Water | Solvent-accessible polar groups |
| 2-amino-1-phenylpropyl benzoate | 70 | Octanol | Folded conformation, lipophilic interactions |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For analogues of this compound, QSAR and QSPR models can be developed to predict their behavior and guide the design of new molecules with desired characteristics.
The development of a QSAR/QSPR model involves several key steps. First, a dataset of molecules with known activities or properties is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Once the descriptors are calculated, statistical methods are used to build a mathematical model that relates the descriptors to the observed activity or property. This model can then be used to predict the activity or property of new, untested molecules.
For analogues of this compound, a QSAR model could be used to predict their binding affinity to a specific biological target, while a QSPR model could be used to predict properties like solubility, melting point, or chromatographic retention time. These models can significantly accelerate the drug discovery and development process by prioritizing the synthesis and testing of the most promising compounds.
Interactive Table: Example QSAR Model Parameters for a Series of Phenylpropylamine Analogues
| Descriptor | Coefficient | Standard Error | p-value |
| LogP (Lipophilicity) | 0.54 | 0.08 | <0.001 |
| Molecular Weight | -0.02 | 0.01 | 0.045 |
| Polar Surface Area | -0.15 | 0.05 | 0.003 |
| Number of Rotatable Bonds | 0.21 | 0.07 | 0.002 |
Synthesis and Characterization of Derivatives and Analogues of 1 Methyl 2 Benzoxypropylamine
Structural Modifications at the Benzoxy Moiety
The benzoxy group presents a versatile scaffold for structural modifications, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.
The introduction of substituents on the phenyl ring of the benzoxy moiety can significantly influence the compound's reactivity and biological properties. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the entire molecule, affecting its binding affinity to biological targets and its metabolic stability.
| Substituent (Position) | Electronic Effect | Predicted Impact on Lipophilicity | Predicted Impact on Receptor Binding Affinity |
| 4-Methoxy | Electron-donating | Increase | May increase or decrease |
| 4-Chloro | Electron-withdrawing | Significant Increase | May increase or decrease |
| 4-Nitro | Strongly Electron-withdrawing | Increase | Likely decrease |
| 3,4-Dichloro | Electron-withdrawing | Substantial Increase | May increase or decrease |
| 4-Methyl | Electron-donating | Increase | May increase or decrease |
This table is for illustrative purposes only and is not based on experimental data for 1-Methyl-2-benzoxypropylamine.
To improve properties such as metabolic stability, solubility, and target selectivity, the phenyl ring of the benzoxy group can be replaced with heteroaromatic bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Common heteroaromatic rings used as bioisosteres for a phenyl group include pyridine (B92270), thiophene, furan, and pyrazole. The choice of the heteroaromatic ring can introduce specific electronic features, such as hydrogen bond donors or acceptors, which can lead to new interactions with the biological target. For example, replacing the benzene (B151609) ring with a pyridine ring introduces a basic nitrogen atom that can form a salt bridge or a hydrogen bond, potentially enhancing binding affinity and selectivity. The synthesis of such analogues would typically involve the coupling of the corresponding heteroaromatic alcohol with the 1-methyl-2-propylamine backbone.
Modifications at the Propylamine (B44156) Chain
Alterations to the propylamine side chain can have a profound impact on the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Introducing branching on the propylamine chain, such as adding a methyl group to the alpha or beta position relative to the amine, can increase steric hindrance. This can protect the molecule from metabolic degradation and may also lock the molecule into a more favorable conformation for binding.
Cyclization strategies involve incorporating the propylamine chain into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. This rigidification of the structure reduces the number of possible conformations, which can lead to an increase in binding affinity and selectivity. The synthesis of these cyclized analogues often requires multi-step synthetic routes starting from cyclic amino alcohols.
Stereoisomeric Derivatives and Enantiomeric Purity
The this compound molecule contains a chiral center at the carbon atom bearing the methyl group. Therefore, it can exist as two enantiomers, (R)- and (S)-1-Methyl-2-benzoxypropylamine. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.
The synthesis of stereoisomerically pure derivatives is crucial for understanding the specific interactions of each enantiomer with its biological target. This is typically achieved through asymmetric synthesis or by the resolution of a racemic mixture. The determination of enantiomeric purity is often accomplished using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). The biological evaluation of individual enantiomers is a critical step in the development of a selective and potent therapeutic agent.
Information regarding the synthesis and characterization of conjugates and hybrid structures of this compound is not available in the public domain.
Extensive searches of scholarly and scientific databases have yielded no specific research pertaining to a chemical compound with the name “this compound.” This suggests that the provided name may be incorrect or not in common scientific use.
Consequently, it is not possible to provide an article on the synthesis and characterization of its derivatives, analogues, conjugates, or hybrid structures as requested. Scientific literature does contain extensive information on the conjugation and creation of hybrid molecules from related classes of compounds, such as phenethylamines and amphetamines. These studies often focus on the development of prodrugs, targeted drug delivery systems, or novel psychoactive substances. However, without a verifiable structure or correct nomenclature for "this compound," any discussion would be speculative and not adhere to the required scientific accuracy.
Researchers interested in this area would typically begin by synthesizing the parent compound and then employ various conjugation chemistries to link it to other molecules. These methods can include amide or ester bond formation, click chemistry, or the use of various linkers to create hybrid structures with desired properties. Characterization of such novel compounds would involve a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structure and purity.
Should a corrected chemical name or structure for "this compound" become available, a detailed and accurate article on its derivatives and conjugates could be compiled.
Advanced Analytical Methodologies for Research on 1 Methyl 2 Benzoxypropylamine
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental in the analysis of 1-Methyl-2-benzoxypropylamine, enabling the separation and quantification of the compound and its potential impurities. The selection of an appropriate chromatographic method is contingent upon the physicochemical properties of the analyte and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method necessitates a systematic optimization of several key parameters to achieve adequate separation and quantification.
A typical starting point for method development involves selecting a reversed-phase column, such as a C18 or C8, due to the nonpolar nature of the benzoxypropylamine moiety. The mobile phase composition is critical for achieving optimal retention and peak shape. A common approach is to use a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components in a sample mixture.
Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits maximum absorbance, which can be determined by acquiring a UV spectrum of a standard solution. The flow rate and column temperature are also optimized to enhance resolution and reduce analysis time while maintaining system stability.
An example of a generic HPLC method development starting point is presented in the table below. It is important to note that these parameters would require specific optimization for this compound.
| Parameter | Initial Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC after conversion to a more volatile derivative. Derivatization is a common strategy to improve the chromatographic properties and thermal stability of analytes.
For a primary amine like this compound, common derivatization reactions include acylation or silylation. For instance, reaction with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) would yield a more volatile and thermally stable trifluoroacetyl derivative.
The GC method would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. Temperature programming is used to facilitate the separation of the derivative from other volatile components in the sample. The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation. A flame ionization detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range.
A hypothetical set of GC parameters for the analysis of a derivatized form of this compound is outlined below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is crucial in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological and toxicological properties.
Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). For HPLC, polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol.
The determination of enantiomeric excess is based on the relative peak areas of the two enantiomers in the chromatogram. The formula for calculating e.e. is:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
A representative table for chiral HPLC method development is provided below, which would need to be adapted for the specific enantiomers of this compound.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires the high selectivity and sensitivity of coupled (or hyphenated) chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte molecules are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. This "molecular fingerprint" allows for the unambiguous identification of this compound, even in the presence of co-eluting interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique for the analysis of complex mixtures. It involves the coupling of HPLC with a tandem mass spectrometer. This setup allows for selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method significantly reduces background noise and enhances sensitivity, making it ideal for trace-level quantification.
| Technique | Application for this compound |
| GC-MS | Identification in samples where the compound can be volatilized or derivatized. Structural confirmation based on fragmentation patterns. |
| LC-MS/MS | Quantification in complex biological matrices (e.g., plasma, urine). High sensitivity and selectivity for trace analysis. |
Advanced Hyphenated Techniques for Structural Confirmation
For definitive structural confirmation of this compound and the characterization of unknown impurities or metabolites, advanced hyphenated techniques are employed. These methods provide comprehensive structural information.
Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is invaluable for confirming the identity of a compound and for elucidating the structures of unknown related substances.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. While typically performed offline after isolation of the compound, hyphenated techniques such as LC-NMR allow for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed information about the connectivity of atoms within the molecule.
Validation of Analytical Procedures in Research Contexts
The validation of analytical procedures is a critical step to ensure that a developed method is suitable for its intended purpose and provides reliable, reproducible, and accurate data. In a research context, the extent of validation may vary depending on the stage of the research, but key parameters should always be assessed.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A summary of typical acceptance criteria for these validation parameters is provided in the table below.
| Validation Parameter | Typical Acceptance Criteria in a Research Setting |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | %RSD of results should be within acceptable limits after minor variations in method parameters. |
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euwjarr.com For this compound, this is a critical parameter to ensure that the detected signal corresponds only to the target compound and not to structurally similar substances or other interferences.
The study of specificity typically involves analyzing a range of substances to challenge the method. This includes:
Placebo/Blank Matrix Analysis: Analyzing a sample matrix without the analyte to ensure no interfering peaks are present at the retention time or mass-to-charge ratio of this compound.
Interference Studies: Spiking the sample with known, structurally related compounds or potential impurities to demonstrate that the method can distinguish the analyte from these substances. In chromatographic methods, this is often demonstrated by achieving baseline resolution between the analyte peak and any other peaks. edqm.eu
Forced Degradation Studies: Subjecting the analyte to stress conditions (e.g., acid, base, light, heat, oxidation) to produce degradation products. The analytical method must be able to separate the intact this compound from these degradation products, which is a key aspect of a stability-indicating method. fda.gov
The data below outlines the typical approach for a specificity and selectivity study.
| Parameter | Methodology | Acceptance Criteria |
| Analyte Identification | Comparison of the analyte's spectral (e.g., Mass Spectrum) and chromatographic (e.g., Retention Time) data against a certified reference standard. | The data from the sample must match the data from the reference standard. |
| Peak Purity (Chromatography) | Use of techniques like photodiode array (PDA) detection or mass spectrometry (MS) to assess if the chromatographic peak for this compound is spectrally homogeneous. | Peak should be spectrally pure, with no evidence of co-eluting impurities. |
| Resolution (Chromatography) | The separation between the this compound peak and the closest eluting peak (e.g., an impurity or related compound) is measured. | Resolution (Rs) value should be ≥ 1.5, indicating baseline separation. |
| Matrix Interference | Analysis of multiple independent sources of blank matrix to check for endogenous interferences. | No significant signal or peak should be observed at the retention time and m/z of the analyte. |
Linearity and Range Determination
Linearity demonstrates that the results obtained by an analytical method are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has shown suitable linearity, accuracy, and precision. europa.euwjarr.com
To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A minimum of five concentration levels is typically recommended to establish linearity. europa.eu The response of the instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed.
The key statistical parameters evaluated are:
Correlation Coefficient (r) and Coefficient of Determination (R²): These values measure the strength of the linear relationship.
Slope of the Regression Line: Indicates the sensitivity of the method.
Y-intercept: The response of the method when the analyte concentration is zero. A y-intercept close to zero is generally desirable.
The table below summarizes the typical parameters for a linearity study.
| Parameter | Methodology | Acceptance Criteria |
| Concentration Levels | A minimum of five different concentrations of this compound reference standard are analyzed. | Concentrations should span the expected working range of the assay (e.g., 80% to 120% of the target concentration). europa.eu |
| Replicates | Each concentration level may be analyzed multiple times (e.g., n=3). | N/A |
| Calibration Curve | A plot of the average instrument response versus concentration is generated. | Visual inspection of the plot should indicate a linear relationship. |
| Coefficient of Determination (R²) | Calculated from the linear regression analysis of the calibration curve. | R² should typically be ≥ 0.99. mdpi.com |
| Residual Plot | A plot of the residuals (the difference between the observed and predicted values) against concentration. | The residuals should be randomly distributed around zero, showing no discernible pattern. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lowest and highest concentrations. | The validated range should cover the intended application of the method. |
Accuracy and Precision Assessment
Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix (spiked sample). europa.eunih.gov Accuracy studies for this compound would involve adding known quantities of a certified reference standard to a blank matrix at different concentration levels.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time. wjarr.com
Intermediate Precision (Inter-assay Precision): The precision within a single laboratory, but considering variations such as different days, different analysts, or different equipment. wjarr.com
Reproducibility: The precision between different laboratories (collaborative studies), which is often assessed during method standardization. wjarr.com
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.
The following tables outline the typical approach and criteria for accuracy and precision studies.
Table 8.4.3.1: Accuracy Study Parameters
| Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Concentration Levels | A minimum of three concentration levels (e.g., low, medium, high) spanning the specified range should be analyzed. | Typically 80%, 100%, and 120% of the target concentration. |
| Determinations | A minimum of nine determinations in total (e.g., three replicates at each of the three concentration levels). europa.eu | N/A |
| Calculation | Accuracy is calculated as the percentage of the analyte recovered from the spiked matrix. | Mean recovery is typically expected to be within 98.0% to 102.0% for an active substance assay. |
Table 8.4.3.2: Precision Study Parameters
| Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Repeatability (Intra-assay) | A minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each). europa.eu | RSD should generally be ≤ 2%. |
| Intermediate Precision (Inter-assay) | Analysis is repeated on different days, with different analysts, or on different instruments to assess variability within the laboratory. | RSD should generally be ≤ 2%. The criteria may be wider for the analysis of impurities or trace levels. |
Exploration of 1 Methyl 2 Benzoxypropylamine in Materials Science and Chemical Systems
Application as a Building Block for Polymeric Materials
The bifunctional nature of 1-Methyl-2-benzoxypropylamine, containing both a primary amine and a benzoxy group, suggests its potential as a monomer for the synthesis of novel polymeric materials.
The synthesis of a monomer based on this compound would likely involve the introduction of a polymerizable group, such as a vinylbenzyl or (meth)acryloyl functionality. For instance, the primary amine could be reacted with vinylbenzyl chloride or methacryloyl chloride to yield a styrenic or acrylic monomer, respectively.
While no specific studies on the polymerization of a this compound-derived monomer have been reported, insights can be gained from the polymerization of analogous structures like vinylbenzylamine (B8275855) and its derivatives. These monomers can undergo various polymerization techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.
The polymerization of such a monomer could lead to homopolymers or be incorporated into copolymers with other vinyl or acrylic monomers to tailor the final material's properties. The presence of the benzoxypropylamine side chain would be expected to influence the polymerization kinetics and the resulting polymer's characteristics.
The properties of polymers derived from a hypothetical this compound monomer would be largely dictated by the nature of the side chain. The bulky and aromatic benzoxy group would likely increase the polymer's glass transition temperature (Tg) and enhance its thermal stability compared to simple polyamines.
Analogous polymer systems containing benzoyl groups in the side chain have been shown to exhibit improved thermal properties. For example, polycarbonates with benzoyl side groups have demonstrated higher glass transition temperatures and enhanced thermal stability as determined by thermogravimetric analysis (TGA). It is reasonable to hypothesize that a polymer of this compound would exhibit similar characteristics.
The mechanical properties would also be influenced by the rigid benzoxy side groups, potentially leading to materials with increased stiffness and tensile strength. The presence of the amine functionality could also provide sites for further chemical modification, such as crosslinking or grafting, to further tune the material's properties.
Table 1: Hypothetical Thermal Properties of Poly(this compound) Derivatives in Comparison to Analogous Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Polystyrene | ~100 | ~350 |
| Poly(vinylbenzylamine) | Varies with substitution | ~300-400 |
| Polycarbonate with Benzoyl Side Chains | >150 | >400 |
| Hypothetical Poly(this compound Acrylamide) | Estimated >120 | Estimated >350 |
Note: The values for the hypothetical polymer are estimations based on trends observed in analogous systems and are not based on experimental data for this specific polymer.
Coordination Chemistry and Ligand Design
The presence of both a primary amine and an ether-like benzoxy group in this compound makes it a potential bidentate ligand for coordination with metal ions.
The nitrogen atom of the primary amine and the oxygen atom of the benzoxy group can act as donor atoms, forming a chelate ring with a transition metal center. The stability of such complexes would depend on the nature of the metal ion, the solvent system, and the steric hindrance around the coordination sites.
Drawing parallels from the coordination chemistry of 1,2-diaminopropane (B80664) and other bidentate amine ligands, it is expected that this compound could form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and palladium(II). The formation of these complexes could be confirmed through techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction.
Transition metal complexes containing ligands with both amine and ether functionalities have been explored for their catalytic activity in various organic transformations. derpharmachemica.com These ligands can influence the electronic and steric environment of the metal center, thereby tuning its catalytic performance. derpharmachemica.com
Complexes of this compound with transition metals could potentially catalyze reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, copper complexes with amine-ether ligands have shown activity in oxidation reactions, while palladium complexes are well-known catalysts for cross-coupling reactions. The specific catalytic activity would need to be experimentally determined, but the ligand's structure suggests a promising avenue for the development of new catalysts.
Incorporation into Advanced Functional Materials
Polymers and materials incorporating the this compound moiety could exhibit a range of functional properties, making them suitable for various advanced applications. The combination of the aromatic benzoxy group and the reactive amine functionality provides a versatile platform for designing functional materials.
The amine groups within a polymer structure could be utilized for applications such as drug delivery, where they can be protonated to interact with negatively charged drug molecules or biological membranes. Furthermore, these amine groups can serve as anchoring points for immobilizing catalysts or other functional molecules.
Scientific Exploration of this compound Remains Undocumented in Public Research
A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the chemical compound this compound. As a result, a detailed and scientifically accurate article focusing on its specific properties and applications, as outlined in the requested structure, cannot be generated at this time.
Extensive searches for research on the optoelectronic properties of its derivatives, its application in sensor development, its use in surface modification and nanomaterial integration, and its role in organic catalysis have yielded no specific results for this compound. The scientific community has not published studies on this particular compound in these contexts.
While the broader fields of materials science and organic catalysis are rich with research on a vast array of compounds, this compound does not appear to be among them. General information on topics such as surface modifiers for nanomaterials, organocatalysis, and the properties of various chemical derivatives exists, but there is no specific data or research findings directly related to this compound.
Therefore, the creation of an article with detailed research findings, data tables, and specific subsections as requested is not feasible without resorting to speculation, which would compromise the integrity and accuracy of the information provided. Further research and publication by the scientific community would be required to enable a comprehensive exploration of this compound.
Future Research Directions and Emerging Paradigms for 1 Methyl 2 Benzoxypropylamine Studies
Green Chemistry Approaches in Synthesis and Transformations
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. For 1-Methyl-2-benzoxypropylamine, future synthetic strategies will likely move away from traditional methods that may rely on hazardous reagents or generate significant waste. Research in this area will focus on developing more sustainable and environmentally benign synthetic routes.
Key areas of investigation include the use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions. nih.govnih.gov Enzymes such as transaminases, hydrolases, and oxidoreductases could be engineered to produce chiral amines like this compound with high enantiomeric purity, minimizing the need for harsh chemicals and complex purification steps. jocpr.comnyu.edu Biocatalytic methods offer advantages in terms of atom economy, reduced energy consumption, and operation in aqueous media. nih.govmanchester.ac.uk
Another significant avenue is the replacement of conventional volatile organic solvents with greener alternatives. Deep Eutectic Solvents (DESs), for instance, are gaining traction as environmentally friendly substitutes. semanticscholar.orgmdpi.com These solvents are non-volatile, thermally stable, and can act as both the reaction medium and catalyst, potentially streamlining synthesis and reducing waste. mdpi.com Research could explore the feasibility of synthesizing this compound in DESs or other green solvents like ethanol (B145695) or supercritical carbon dioxide (sc-CO₂), which acts as both a solvent and a promoter in some amine syntheses. chemistryviews.orgacs.org
| Green Strategy | Principle | Potential Application for this compound | Key Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) as catalysts. nih.govmanchester.ac.uk | Enantioselective synthesis of the chiral amine center. | High stereoselectivity, mild reaction conditions, reduced waste, use of aqueous media. nih.gov |
| Green Solvents | Replacement of hazardous organic solvents with benign alternatives. researchgate.net | Synthesis and transformations in Deep Eutectic Solvents (DESs), ethanol, or supercritical CO₂. semanticscholar.orgchemistryviews.orgacs.org | Reduced volatility and toxicity, potential for catalyst/solvent recycling, improved safety. mdpi.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Developing catalytic routes that avoid stoichiometric reagents and protecting groups. | Minimized waste generation, increased efficiency, lower material costs. nyu.edu |
| Catalyst Recycling | Using recyclable catalysts, such as molybdenum-based systems, to reduce metal waste. acs.org | Application of recoverable catalysts for key bond-forming reactions. | Reduced environmental impact from heavy metals, cost savings. acs.org |
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. d-nb.info This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and mixing. iranarze.irchimia.ch For the production of this compound, flow chemistry offers a pathway to safer, more efficient, and scalable synthesis. beilstein-journals.org
The precise control over reaction conditions in microreactors can lead to higher yields and selectivities compared to batch reactors. tandfonline.com The high surface-area-to-volume ratio allows for rapid heat exchange, enabling the safe execution of highly exothermic reactions. chimia.ch This is particularly relevant for steps like nitrations, hydrogenations, or organometallic reactions that might be involved in the synthesis of precursors. d-nb.infoalmacgroup.com Furthermore, continuous processing minimizes the volume of hazardous intermediates at any given time, significantly enhancing process safety. scitube.iomit.edu
Future research could focus on developing a multi-step, continuous-flow synthesis of this compound. rsc.org Such a system could integrate reaction, separation, and purification steps, leading to a fully automated and highly efficient manufacturing process. mdpi.com This approach is particularly advantageous for producing chiral amines, where processes like crystallization-induced diastereomeric transformation can be integrated into a continuous flow system to achieve high enantiomeric purity. whiterose.ac.uk
| Feature of Flow Chemistry | Benefit | Relevance to this compound Production |
| Enhanced Heat & Mass Transfer | Superior control over reaction temperature and mixing. iranarze.irchimia.ch | Enables safe use of highly reactive intermediates and exothermic steps; improves reaction yield and selectivity. |
| Improved Safety | Small reaction volumes minimize the accumulation of hazardous materials. d-nb.info | Reduces risks associated with unstable intermediates or runaway reactions. |
| Scalability | Production is scaled by extending operational time rather than increasing reactor size ("scale-out"). mit.edu | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |
| Process Automation & Integration | Allows for the coupling of multiple synthetic and purification steps. rsc.orgmdpi.com | Potential for a fully automated, "end-to-end" synthesis, reducing manual handling and improving reproducibility. |
| Access to Novel Reaction Conditions | Enables use of high temperatures and pressures that are difficult to achieve in batch reactors. beilstein-journals.org | May unlock novel, more efficient synthetic pathways. |
Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Furthermore, ML models, particularly those based on deep reinforcement learning or Bayesian optimization, can be used to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for maximizing yield and purity. nih.govstanford.edu When integrated with automated robotic platforms, these algorithms can create "self-driving laboratories" that autonomously design, execute, and optimize chemical reactions, significantly accelerating the research and development cycle. beilstein-journals.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose viable synthetic routes from available starting materials. engineering.org.cn | Rapidly identifies diverse and potentially novel synthetic strategies, saving significant planning time. |
| Forward Reaction Prediction | ML models predict the product(s) and yield of a reaction given the reactants and conditions. nih.govresearchgate.net | Validates proposed synthetic steps and helps to avoid unfeasible reactions before experimentation. |
| Reaction Condition Optimization | Algorithms systematically explore reaction parameters to identify the optimal conditions for a desired outcome (e.g., high yield). researchgate.netstanford.edu | Reduces the number of experiments needed, saving time and resources while improving process efficiency. |
| Property Prediction | Models predict physicochemical and spectroscopic properties of a molecule based on its structure. | Can estimate properties of this compound and its intermediates, aiding in characterization and analysis. |
Advanced Characterization Techniques (e.g., Cryo-EM, Ultrafast Spectroscopy)
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is critical. While traditional techniques like NMR and X-ray crystallography are standard, emerging advanced characterization methods can provide unprecedented levels of detail.
Microcrystal Electron Diffraction (MicroED), a cryo-electron microscopy (cryo-EM) technique, has emerged as a powerful tool for determining the atomic-resolution structures of small organic molecules from nanocrystals. nih.govacs.org This method is particularly valuable when it is difficult to grow crystals large enough for conventional X-ray diffraction. springernature.com For this compound, MicroED could provide an unambiguous determination of its solid-state conformation and the absolute stereochemistry of its chiral centers in a fraction of the time required for traditional methods. nih.govnih.gov
Ultrafast spectroscopy techniques, such as femtosecond transient absorption, could be employed to study the electronic dynamics and reaction mechanisms involving this compound on incredibly short timescales. This could provide insights into photochemical transformations, energy transfer processes, or the transient intermediates formed during a reaction.
Additionally, advanced chiral analysis techniques are essential for resolving and quantifying the enantiomers of this compound. drpress.org High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using novel chiral stationary phases, as well as capillary electrophoresis (CE), offer high-resolution separation capabilities crucial for analytical and preparative purposes. acs.orgnih.gov
| Technique | Information Provided | Application to this compound |
| Cryo-EM (MicroED) | High-resolution 3D atomic structure from nanocrystals. nih.govspringernature.com | Unambiguous determination of molecular conformation and absolute stereochemistry. acs.org |
| Ultrafast Spectroscopy | Real-time observation of molecular dynamics, electron transfer, and transient states. | Elucidation of reaction mechanisms and photochemical properties. |
| Advanced Chiral Chromatography (HPLC, SFC) | High-resolution separation and quantification of enantiomers. nih.govwikipedia.org | Accurate determination of enantiomeric purity and preparative separation of enantiomers. |
| Capillary Electrophoresis (CE) | Enantioselective analysis with high efficiency and low sample consumption. nih.gov | Rapid and efficient analysis of chiral purity in small-scale samples. |
Q & A
Basic: What are the recommended synthetic routes for 1-Methyl-2-benzoxypropylamine in academic settings?
Methodological Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds are synthesized using method B (as described in ), where a primary or secondary amine reacts with a halogenated precursor under basic conditions (e.g., NaOH or K₂CO₃). Key steps include:
- Precursor Selection : Use of 2-benzoxypropyl halides or activated esters.
- Reaction Optimization : Control of temperature (often 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield.
- Purification : Column chromatography or recrystallization to isolate the target compound.
For structurally similar amines, such as N-substituted cyclopropylmethylamines, reaction yields improved with stoichiometric adjustments and inert atmospheres .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Assign chemical shifts to protons adjacent to the benzoxy group (δ 3.5–4.5 ppm for methine protons) and aromatic signals (δ 6.5–7.5 ppm). provides a template for interpreting splitting patterns in cyclopropylmethylamines .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error.
- FT-IR : Confirm C-O (benzoxy) and N-H stretches (if applicable).
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Toxicity data for analogous amines (e.g., methyl(2-methylpropyl)amine) highlight irritant properties .
Advanced: How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives?
Methodological Answer:
Discrepancies may arise from stereochemical impurities or assay variability. Mitigation strategies include:
- Chiral Chromatography : Verify enantiomeric purity (e.g., using chiral columns as in ).
- Dose-Response Curves : Compare EC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Intermediate Monitoring : Use TLC or HPLC to track reaction progress.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SN2 reactions. achieved 70–85% yields for similar amines via method B .
Advanced: How do structural modifications to the benzoxy group affect the compound's receptor binding affinity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the benzoxy ring can enhance 5-HT2C receptor binding (see ’s fluoro-methoxy derivatives).
- Steric Hindrance : Bulkier substituents (e.g., cyclopropyl) may reduce affinity due to steric clashes.
- SAR Studies : Compare logP values and binding data to establish structure-activity relationships .
Advanced: What analytical approaches beyond NMR are employed to assess purity and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
